molecular formula C14H9F2N B461572 Bis(4-fluorophenyl)acetonitrile CAS No. 37742-99-7

Bis(4-fluorophenyl)acetonitrile

Cat. No. B461572
CAS RN: 37742-99-7
M. Wt: 229.22g/mol
InChI Key: JPKIYKWSYBYKIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-fluorophenyl)acetonitrile is a useful research compound. Its molecular formula is C14H9F2N and its molecular weight is 229.22g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

37742-99-7

Molecular Formula

C14H9F2N

Molecular Weight

229.22g/mol

IUPAC Name

2,2-bis(4-fluorophenyl)acetonitrile

InChI

InChI=1S/C14H9F2N/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14H

InChI Key

JPKIYKWSYBYKIS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)F)F

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

70 Parts of 4-fluorobenzeneacetonitrile were heated at 120° C. and there were added dropwise 83 parts of bromine and stirring was continued for 30 minutes. The resulting reaction mixture was added dropwise to a stirred mixture (room temperature) of 85 parts of aluminium chloride and 200 parts of fluorobenzene (exothermic reaction: temperature rises to 50° C.). After stirring for 30 minutes at 50° C., the reaction mixture was poured onto a mixture of crushed ice and 75 parts of hydrochloric acid solution. The product was extracted with methylbenzene. The extract was dried and evaporated. The residue was crystallized twice from 2-propanol, yielding 51 parts of 4-fluoro-α-(4-fluorophenyl)benzeneacetonitrile, mp. 63.5° C. (intermediate 13).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
85
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.